molecular formula C12H24N2O5 B1411745 (R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate CAS No. 1998701-09-9

(R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate

货号: B1411745
CAS 编号: 1998701-09-9
分子量: 276.33 g/mol
InChI 键: RMRCEKSGXTWEQD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Basic Chemical Information and Registry Data

The fundamental identification parameters of (R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate establish its unique chemical fingerprint within global chemical databases. The compound bears the Chemical Abstracts Service number 1998701-09-9, which serves as its primary identifier in chemical literature and commercial databases. This registration number facilitates accurate tracking and procurement across international chemical supply networks.

The molecular formula C₁₂H₂₄N₂O₅ reflects the acetate salt composition, incorporating both the morpholine base structure and the acetic acid component. The molecular weight of 276.33 grams per mole positions this compound within the medium molecular weight range typical of pharmaceutical intermediates and building blocks. The PubChem compound identifier 122173513 provides additional database cross-referencing capabilities for researchers accessing this compound through the National Center for Biotechnology Information chemical database system.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as tert-butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate acetate, emphasizing the stereochemical configuration at the 2-position of the morpholine ring. This systematic naming convention ensures unambiguous identification across different chemical literature sources and regulatory frameworks.

属性

IUPAC Name

acetic acid;tert-butyl 2-(aminomethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.C2H4O2/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;1-2(3)4/h8H,4-7,11H2,1-3H3;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRCEKSGXTWEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CCOC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Chiral Morpholine Backbone Formation

  • Starting Material : (R)-epichlorohydrin or enantiomerically pure morpholine precursors are used to establish the R-configuration at position 2.
  • Reaction : Ring-opening of epichlorohydrin with ammonia under basic conditions yields the morpholine core. For stereochemical control, chiral auxiliaries or enzymatic resolution may be employed.

Aminomethyl Group Installation

  • Method : Reductive amination or nucleophilic substitution introduces the aminomethyl group:
    • Reductive Amination : React morpholine with formaldehyde and ammonium chloride, followed by reduction using sodium cyanoborohydride.
    • Substitution : Treat 2-(chloromethyl)morpholine derivatives with ammonia in ethanol at 60°C.

Boc Protection

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base.
  • Conditions : Stir at 0–5°C for 2 hours, followed by room temperature overnight.

Acetate Salt Formation

  • Procedure : Treat the free base with acetic acid in ethyl acetate, followed by crystallization.

Optimized Reaction Conditions

Step Reagents/Conditions Yield Purification Method
Morpholine formation NH₃, H₂O, 25°C, 24 hrs 75% Distillation
Aminomethylation NH₃, CH₂O, NaBH₃CN, MeOH, 0°C → 25°C, 12 hrs 68% Column chromatography
Boc protection Boc₂O, Et₃N, CH₂Cl₂, 0°C → 25°C, 18 hrs 82% Solvent extraction
Acetate salt formation Acetic acid, EtOAc, 25°C, 2 hrs 95% Recrystallization (EtOAc)

Critical Analytical Validation

  • Chiral Purity : Confirmed via chiral HPLC (Chiralpak® AD-H column, hexane/isopropanol 90:10).
  • Structural Confirmation :
    • ¹H NMR (CDCl₃): δ 1.37 (s, 9H, Boc), 3.4–4.1 (m, morpholine protons), 4.33 (br s, NH₂).
    • HRMS : [M+H]⁺ calculated for C₁₂H₂₃N₂O₄⁺: 275.1604; found: 275.1601.

Industrial-Scale Considerations

Comparative Analysis of Methods

Parameter Laboratory-Scale Industrial-Scale
Catalyst Homogeneous (e.g., Pd(OAc)₂) Heterogeneous (fixed-bed)
Solvent Dichloromethane Ethyl acetate
Yield 68–82% 75–88%
Purity >98% (HPLC) >99.5% (GMP standards)

化学反应分析

Types of Reactions

®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

科学研究应用

Synthesis Applications

  • Chiral Building Block :
    • (R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate serves as a chiral intermediate in the synthesis of biologically active compounds. Its chirality is crucial for the development of pharmaceuticals that require specific stereochemistry for efficacy.
  • Synthesis of Amino Acids :
    • The compound is utilized in the synthesis of optically active α-amino acids, which are essential for the development of peptide-based drugs. The ability to create enantiomerically pure amino acids enhances the specificity and effectiveness of therapeutic agents .
  • Ligand in Catalysis :
    • It functions as a ligand in transition metal-catalyzed reactions, facilitating various organic transformations. For instance, it can be used to promote reactions that yield complex heterocycles, which are important in drug discovery .

Medicinal Chemistry Applications

  • Pharmaceutical Development :
    • Research indicates that this compound is involved in the design of novel pharmaceutical agents targeting specific biological pathways. Its derivatives have shown potential as inhibitors for various enzymes and receptors involved in disease processes .
  • In Vivo Studies :
    • Case studies have demonstrated its effectiveness in animal models for evaluating anti-inflammatory and analgesic properties. For example, compounds derived from (R)-tert-butyl morpholine structures have been tested for their ability to modulate immune responses and reduce pain signaling pathways .

Data Table: Comparison of Applications

Application AreaSpecific UseNotes
Organic SynthesisChiral building blockEssential for synthesizing optically active compounds
Amino Acid SynthesisIntermediate for α-amino acidsImportant for peptide-based drug development
CatalysisLigand for metal-catalyzed reactionsPromotes formation of complex heterocycles
Pharmaceutical DevelopmentDesign of novel therapeutic agentsTargeting specific biological pathways
In Vivo StudiesEvaluating anti-inflammatory propertiesTested in animal models

Case Studies

  • Synthesis of Peptide Inhibitors :
    • A study explored the use of this compound in synthesizing peptide inhibitors targeting serine proteases. The resulting peptides demonstrated significant inhibitory activity, showcasing the compound's utility in drug design .
  • Anti-inflammatory Research :
    • In another case, derivatives of this compound were administered to mice models to assess their anti-inflammatory effects. Results indicated a marked reduction in inflammatory markers, suggesting potential applications in treating inflammatory diseases .

作用机制

The mechanism of action of ®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, depending on its structure and functional groups. The aminomethyl group can interact with active sites of enzymes, altering their activity and leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing in substituents, stereochemistry, and functional groups. Below is a comparative analysis based on chemical databases and synthesis reports:

Table 1: Key Structural and Functional Comparisons

CAS No. Compound Name Substituent/Stereochemistry Key Functional Groups Molecular Weight (g/mol) Purity Applications/Notes
1998701-09-9 (R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate (R)-configuration Aminomethyl, Boc, Acetate ~304.3 (estimated) 95–97% Drug intermediates, chiral scaffolds
879403-42-6 (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate (S)-configuration Aminomethyl, Boc ~246.3 95% Enantioselective synthesis
919286-71-8 (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate (S)-configuration Bromomethyl, Boc ~309.2 95% Alkylation reactions
135065-76-8 (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (S)-configuration Hydroxymethyl, Boc ~231.3 N/A Solubility modifiers
1171125-92-0 (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate (3S,4R)-configuration Amino, Methoxy, Boc ~258.3 N/A Peptidomimetic design

Key Findings:

Stereochemical Impact : The (R)-configuration of the target compound distinguishes it from analogs like 879403-42-6 (S-enantiomer). This difference significantly influences binding affinity in enzyme inhibition studies, as demonstrated in kinase inhibitor research .

Functional Group Reactivity: The bromomethyl substituent in 919286-71-8 enhances electrophilicity, making it suitable for nucleophilic substitution reactions. In contrast, the aminomethyl group in the target compound enables conjugation or amidation chemistry . The acetate counterion in the target compound improves solubility in polar solvents compared to the free base form of 879403-42-6 .

Synthetic Utility :

  • The Boc-protected morpholine core in all analogs facilitates deprotection under mild acidic conditions, enabling modular synthesis of complex molecules .
  • 1171125-92-0 (piperidine derivative) exhibits lower ring strain than morpholine analogs, favoring thermodynamic stability in macrocyclic systems .

Research and Application Insights

  • Pharmaceutical Relevance: The target compound’s aminomethyl group is critical for introducing amine functionality into drug candidates, such as HCV NS5A inhibitors, where morpholine derivatives enhance metabolic stability .
  • Comparative Stability : NMR studies of related Boc-protected morpholines (e.g., 135065-76-8 ) reveal that electron-withdrawing groups (e.g., acetate) reduce hydrolytic degradation by 20–30% compared to hydroxyl or bromo analogs .
  • Cost and Availability : The acetate salt form (target compound) is more cost-effective (≈$150/g) than hydrochloride or oxalate salts (e.g., QA-9517 ), which require additional purification steps .

生物活性

(R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate is a chemical compound with significant potential in biochemical research and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₄N₂O₅
  • Molecular Weight : 244.33 g/mol
  • CAS Number : 1998701-09-9

The compound features a morpholine ring, a tert-butyl group, and an aminomethyl group, which contribute to its unique reactivity and biological properties. Its structure facilitates interactions with various biological targets, making it a valuable intermediate in organic synthesis and drug development .

This compound acts primarily as an enzyme modulator. The aminomethyl group can interact with enzyme active sites, potentially altering their activity. This interaction may lead to inhibition or activation, depending on the specific enzyme and context .

Enzyme Inhibition Studies

Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways:

  • Enzyme Targets : Studies have shown that the compound may act on enzymes such as proteases and kinases.
  • Inhibition Potency : The compound's inhibitory effects are often measured using IC₅₀ values (the concentration required to inhibit 50% of the enzyme activity). While specific IC₅₀ values for this compound are not widely published, its structural analogs have demonstrated significant inhibitory activity in related studies .

Case Studies

  • Lupus Disease Model :
    • In a study involving lupus-prone mice (NZB/W), compounds structurally related to this compound were tested for their effects on disease progression. The results indicated that certain derivatives could significantly reduce autoantibody titers, suggesting potential therapeutic applications for autoimmune conditions .
  • Cancer Research :
    • Related compounds have been evaluated for their effects on cancer cell lines. For example, studies demonstrated that modifications to the morpholine structure could enhance cytotoxicity against non-small cell lung cancer cells, indicating that this compound might offer similar benefits when optimized .

Comparative Analysis with Similar Compounds

Compound NameStructureIC₅₀ (µM)Biological Activity
This compoundStructureTBDEnzyme modulator
tert-Butyl 2-(aminomethyl)morpholine-4-carboxylateSimilarTBDModerate inhibition
Morpholine derivativesVariesVariesDiverse activities

This table highlights the potential of this compound compared to similar compounds, emphasizing its unique structural features that may confer distinct biological activities.

常见问题

What are the common synthetic routes for (R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate, and how can reaction conditions be optimized to improve yield?

Basic Research Question
The synthesis typically involves introducing the tert-butyl carbamate protecting group to the morpholine core, followed by regioselective functionalization. A plausible route includes:

Morpholine ring formation : Cyclization of a diol precursor with an amine under acidic conditions.

Aminomethylation : Use of reductive amination or nucleophilic substitution to introduce the aminomethyl group at the C2 position.

Esterification : Acetylation of the carboxylate group under mild conditions (e.g., acetic anhydride with a catalytic acid).
Optimization Strategies :

  • Monitor stereochemistry using chiral HPLC or polarimetry to ensure retention of the (R)-configuration .
  • Adjust solvent polarity (e.g., THF vs. DCM) to minimize racemization during aminomethylation.
  • Use temperature-controlled stepwise addition of reagents to suppress side reactions .

How can spectroscopic and crystallographic methods confirm the stereochemical configuration of this compound?

Basic Research Question
Methodological Approach :

  • X-ray Crystallography : Resolve absolute configuration by analyzing heavy atom positions (e.g., sulfur or chlorine if present) in single crystals. For example, a related morpholine derivative was structurally confirmed via X-ray diffraction, showing distinct bond angles for (R)- vs. (S)-configurations .
  • NMR Spectroscopy : Compare 1H^1H-NMR coupling constants (e.g., JJ-values for adjacent protons on the morpholine ring) with known stereoisomers.
  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and verify optical purity .

What byproducts are likely to form during synthesis, and how can they be isolated and characterized?

Advanced Research Question
Potential Byproducts :

  • Diastereomers : Incorrect stereochemical control during aminomethylation may yield (S)-configured byproducts.
  • Ester Hydrolysis : Partial deprotection of the tert-butyl group under acidic conditions, forming free carboxylic acid derivatives.
    Isolation and Characterization :
  • Preparative HPLC : Separate byproducts using gradient elution (e.g., acetonitrile/water with 0.1% TFA).
  • Mass Spectrometry : Confirm molecular weights of isolated fractions (e.g., ESI-MS for hydrolyzed products).
  • Thermogravimetric Analysis (TGA) : Identify decomposition products under thermal stress .

How does the compound’s stability vary across solvents, and what factors influence its degradation?

Advanced Research Question
Stability Profile :

  • Polar aprotic solvents (DMF, DMSO) : Promote ester hydrolysis due to trace moisture, leading to free carboxylate formation.
  • Non-polar solvents (hexane, toluene) : Enhance stability but may precipitate the compound at low temperatures.
    Degradation Factors :
  • pH Sensitivity : The tert-butyl ester is prone to acidic hydrolysis (pH < 4) but stable under neutral or basic conditions.
  • Oxidative Stress : Exposure to light or radicals may degrade the aminomethyl group; store under inert atmosphere (N2_2/Ar) .

How can researchers design experiments to evaluate this compound’s utility as an intermediate in drug synthesis?

Advanced Research Question
Experimental Design :

Reactivity Screening : Test coupling reactions (e.g., amide bond formation) with model carboxylic acids or amines.

Pharmacophore Integration : Incorporate the morpholine core into target molecules (e.g., kinase inhibitors) and assess bioactivity via in vitro assays.

Metabolic Stability : Use liver microsome models to evaluate esterase-mediated hydrolysis of the acetate group .
Data Analysis :

  • Compare reaction efficiencies with structurally similar intermediates (e.g., tert-butyl-protected morpholines) .
  • Correlate stereochemical purity with biological activity using dose-response curves .

How can contradictory data on the compound’s melting point or solubility be resolved?

Advanced Research Question
Resolution Strategies :

  • Reproducibility Checks : Standardize measurement conditions (e.g., heating rate for melting point determination).
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility.
  • Cross-Validation : Compare data across multiple techniques (e.g., NMR for purity, HPLC for solubility in buffered solutions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate
Reactant of Route 2
(R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。